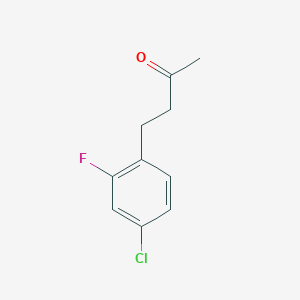

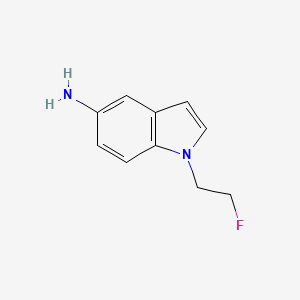

![molecular formula C13H17BrFN B1406040 1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine CAS No. 1543118-65-5](/img/structure/B1406040.png)

1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine

Descripción general

Descripción

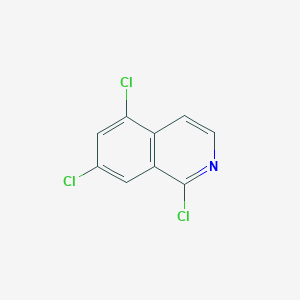

The compound “1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to readily form salts and its solubility in both organic and aqueous solutions .

Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the piperidine ring. The bromine and fluorine atoms on the phenyl ring are likely to influence the electronic properties of the molecule .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo nucleophilic substitution reactions. The bromine atom on the phenyl ring could potentially be replaced by other groups in a reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperidine ring and the halogen atoms on the phenyl ring. It’s likely to be a solid at room temperature .

Aplicaciones Científicas De Investigación

Enantiomeric Analysis and Synthesis

Enantiomeric Analysis : The fluorine signal in enantiomerically enriched 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine was induced in the presence of S-Mosher acid, showing variation with enantiomeric purity. This method allows for the evaluation of very low quantities of enantiomeric impurity, important in pharmaceutical synthesis and quality control (Navratilova, 2001).

Synthesis for Antifungal Activities : A derivative, 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-fluorophenyl)thiazol-5-yl]-1-methylpiperidine, demonstrated excellent antifungal activities against Phytophthora capsici, a phytopathogenic fungi. This suggests its potential in developing fungicides for agriculture (Nam et al., 2012).

Microwave-Assisted Elimination Reaction : trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine underwent an elimination reaction under solvent-free conditions and microwave irradiation, showing higher yields and shorter reaction times compared to traditional methods. This indicates its utility in efficient synthetic chemistry processes (Navrátilová et al., 2004).

Vibrational Circular Dichroism Spectroscopy : The solution structures of intermediates in the synthesis of pharmaceuticals paroxetine and femoxetine, including 4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine, were studied. This highlights its importance in the structural analysis of chiral pharmaceuticals (Urbanová et al., 2002).

Biological Activities

Antibacterial Evaluation : Novel compounds including 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives exhibited valuable antibacterial properties. This suggests potential applications in the development of new antibiotics (Aziz‐ur‐Rehman et al., 2017).

Antitumor Activity : A synthesized compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, showed better antitumor activity against human hepatoma and melanoma cells than the reference compound. This underscores its potential in cancer treatment (Zhou et al., 2021).

Antimicrobial Activity : 2-(Substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines demonstrated significant in vitro antibacterial and antifungal activities, suggesting their use in antimicrobial therapies (Saeed et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-bromo-3-fluorophenyl)methyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFN/c1-10-5-7-16(8-6-10)9-11-3-2-4-12(15)13(11)14/h2-4,10H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCGDZYXVKOFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C(=CC=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

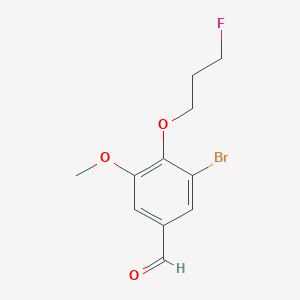

![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

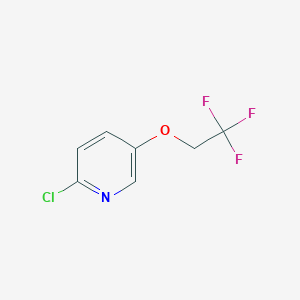

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)

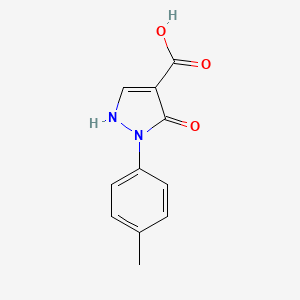

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)